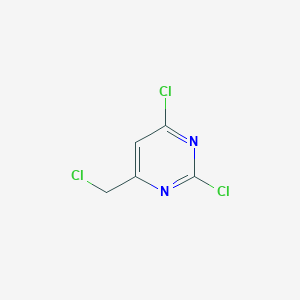

2,4-Dichloro-6-(chloromethyl)pyrimidine

Description

BenchChem offers high-quality 2,4-Dichloro-6-(chloromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6-(chloromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c6-2-3-1-4(7)10-5(8)9-3/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWAMSWHMUDREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566786 | |

| Record name | 2,4-Dichloro-6-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94170-66-8 | |

| Record name | 2,4-Dichloro-6-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Trifecta of Reactivity: A Technical Guide to 2,4-Dichloro-6-(chloromethyl)pyrimidine as a Versatile Synthetic Building Block

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: The Power of the Dichloropyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1] Its prevalence is a testament to its ability to engage in key biological interactions and its synthetic tractability. Among the various pyrimidine-based synthons, 2,4-dichloropyrimidines are particularly valuable as they offer two distinct electrophilic sites for sequential functionalization, enabling the rapid construction of diverse molecular libraries.

This guide focuses on a trifunctional building block: 2,4-Dichloro-6-(chloromethyl)pyrimidine (also known as 4-Chloromethyl-2,6-dichloropyrimidine; CAS No. 94170-66-8). Direct and extensive literature on this specific molecule is limited, suggesting it is a specialized intermediate rather than a common reagent. Therefore, this document serves as a technical primer, synthesizing established principles from closely related, well-documented analogues to forecast its chemical properties, reactivity, and synthetic potential. By understanding the interplay of its three reactive centers—the C4-Cl, C2-Cl, and the chloromethyl group—researchers can unlock its considerable potential in drug discovery and materials science.

Core Chemical and Physical Properties

| Property | Estimated Value | Justification |

| Molecular Formula | C₅H₃Cl₃N₂ | Based on chemical structure. |

| Molecular Weight | 197.45 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white or light yellow solid | Similar chlorinated heterocycles are typically crystalline solids at room temperature. |

| Melting Point | Likely in the range of 50-80 °C | Higher than 2,4-dichloro-6-methylpyrimidine (44-47 °C) due to the increased molecular weight and polarity from the additional chlorine atom. |

| Boiling Point | > 220 °C (with potential decomposition) | Expected to be higher than that of 2,4-dichloro-6-methylpyrimidine (219 °C). High temperatures may cause decomposition. |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO). Insoluble in water. | Typical for chlorinated nitrogen heterocycles. The compound is expected to hydrolyze slowly in the presence of water.[2] |

| Stability | Moisture-sensitive; decomposes under strong acid/base | The chloro groups are susceptible to hydrolysis. The chloromethyl group is a reactive alkylating agent. |

Proposed Synthesis: From Uracil to a Trifunctional Intermediate

The most logical synthetic route to 2,4-Dichloro-6-(chloromethyl)pyrimidine involves the chlorination of a suitable precursor, namely 6-(hydroxymethyl)uracil. This transformation is a standard procedure in heterocyclic chemistry, typically employing phosphorus oxychloride (POCl₃), often with a catalytic amount of an organic base.[3]

The precursor, 6-(hydroxymethyl)uracil, can be synthesized from 6-methyluracil via oxidation.[4]

Experimental Protocol: Synthesis of 2,4-Dichloro-6-(chloromethyl)pyrimidine

Step 1: Synthesis of 6-(Hydroxymethyl)uracil

A plausible route involves the oxidation of 6-methyluracil. For instance, refluxing 6-methyluracil with selenium dioxide in acetic acid can yield the corresponding aldehyde, which is then reduced to the alcohol using a reducing agent like sodium borohydride.[4]

Step 2: Chlorination of 6-(Hydroxymethyl)uracil

This protocol is a generalized procedure based on the known chlorination of hydroxypyrimidines.[3][5]

-

Setup: In a fume hood, equip a three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel. The system should be protected from atmospheric moisture with drying tubes.

-

Reagents: To the flask, add 6-(hydroxymethyl)uracil (1 equivalent).

-

Reaction: Add phosphorus oxychloride (POCl₃, 3-5 equivalents) dropwise to the flask at 0 °C. After the addition is complete, add a catalytic amount of N,N-dimethylaniline or pyridine (0.1-0.2 equivalents).

-

Heating: Slowly heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Carefully cool the reaction mixture to room temperature.

-

Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and releases HCl gas.

-

Neutralize the acidic aqueous solution with a solid base like sodium bicarbonate or a concentrated aqueous solution of sodium hydroxide, keeping the temperature below 20 °C.

-

Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2,4-Dichloro-6-(chloromethyl)pyrimidine.

Reactivity and Mechanistic Rationale

The synthetic utility of 2,4-Dichloro-6-(chloromethyl)pyrimidine stems from its three distinct electrophilic sites, which can be targeted with controlled regioselectivity.

Caption: Regioselectivity of SNAr on the dichloropyrimidine ring.

Nucleophilic Substitution (SN2) at the Chloromethyl Group

The chloromethyl group behaves like a benzylic chloride, making it highly reactive towards SN2 displacement by a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides). [2][6]The reactivity is due to the stabilization of the SN2 transition state by the adjacent π-system of the pyrimidine ring. This reaction typically occurs under milder conditions (e.g., lower temperatures) than the SNAr reactions on the ring.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 2,4-disubstituted pyrimidine motif is a "privileged scaffold" in modern drug discovery, particularly for the development of protein kinase inhibitors. [1]Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. [7]Many kinase inhibitors mimic ATP by forming hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, and the aminopyrimidine structure is exceptionally well-suited for this interaction. [8] 2,4-Dichloro-6-(chloromethyl)pyrimidine is a powerful starting material for generating libraries of potential kinase inhibitors. Its three reactive sites allow for a "three-dimensional" diversification strategy. A typical synthetic sequence might involve:

-

Selective C4 Substitution: Reaction with a primary or secondary amine to install a key hinge-binding element.

-

SN2 Reaction: Displacement of the chloromethyl group with another nucleophile to explore a solvent-exposed region of the binding pocket.

-

C2 Substitution: Functionalization of the remaining C2 chloride, often via a more forcing SNAr reaction or a palladium-catalyzed cross-coupling reaction, to target another region of the protein or to modulate the physicochemical properties of the molecule.

Caption: A sequential reaction workflow for library synthesis.

Safety and Handling

As a polychlorinated, reactive heterocyclic compound, 2,4-Dichloro-6-(chloromethyl)pyrimidine should be handled with care in a well-ventilated chemical fume hood. [9][10]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: The compound is expected to be corrosive and a lachrymator. It can cause severe skin burns and eye damage upon contact. [2]It is likely harmful if swallowed or inhaled.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.

- 5-Chloropyrimidine SDS, 17180-94-8 Safety D

- Benzyl chloride. Wikipedia.

- 6-(HYDROXYMETHYL)URACIL synthesis. ChemicalBook.

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. [Link]

-

6-methyluracil. Organic Syntheses. [Link]

- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.

- SAFETY D

- Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives.

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.

- SAFETY D

- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.

- Synthesis of some 6-hydroxymethyluracil derivatives. Journal of Heterocyclic Chemistry.

- Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal.

- 2,4-Dichloropyrimidine.

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

- (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.

- Preparation method of compound containing 6-methyl uracil structure.

- Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry.

- Chloropyrimidine process.

- SAFETY D

- SAFETY D

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. [Link]

- Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.

- Advances in the Synthesis of 5- and 6-Substituted Uracil Deriv

- Exploring the Reactivity: Benzyl Chloride in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-(HYDROXYMETHYL)URACIL synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility Profile of 2,4-Dichloro-6-(chloromethyl)pyrimidine

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: Navigating the Data Scarcity for 2,4-Dichloro-6-(chloromethyl)pyrimidine

In the landscape of pharmaceutical research and development, understanding the fundamental physicochemical properties of a molecule is paramount. Solubility, in particular, governs a compound's behavior in various biological and chemical systems, influencing everything from reaction kinetics to bioavailability. This guide is dedicated to a comprehensive exploration of the solubility of 2,4-dichloro-6-(chloromethyl)pyrimidine.

It is important to note that publicly available, peer-reviewed data specifically quantifying the solubility of 2,4-dichloro-6-(chloromethyl)pyrimidine is scarce. Consequently, this document adopts a dual approach. Firstly, it provides a theoretical framework for understanding the solubility of this compound based on the known properties of its close structural analogs. Secondly, it presents a detailed, field-proven methodology for the empirical determination of its solubility, empowering researchers to generate the precise data required for their work.

Physicochemical Properties: A Comparative Analysis

To build a foundational understanding of 2,4-dichloro-6-(chloromethyl)pyrimidine, we can extrapolate from the known properties of its close analog, 2,4-dichloro-6-methylpyrimidine. The substitution of a methyl group with a chloromethyl group is expected to influence several key parameters.

| Property | 2,4-Dichloro-6-methylpyrimidine (Analog) | 2,4-Dichloro-6-(chloromethyl)pyrimidine (Target Compound - Predicted) | Rationale for Prediction |

| Molecular Formula | C₅H₄Cl₂N₂ | C₅H₃Cl₃N₂ | Addition of one chlorine and removal of one hydrogen. |

| Molecular Weight | 163.00 g/mol [1] | 197.45 g/mol | Calculated based on atomic weights. |

| Melting Point | 44-47 °C | Likely higher | Increased molecular weight and potential for stronger intermolecular interactions may raise the melting point. |

| Boiling Point | 219 °C | Likely higher | Increased molecular weight generally leads to a higher boiling point. |

| Aqueous Solubility | Insoluble | Predicted to be very low to insoluble | The addition of a third chlorine atom will increase the molecule's hydrophobicity. |

| Organic Solvent Solubility | Soluble in Chloroform, Ether, Ethyl Acetate, and Toluene[2] | Predicted to be soluble in similar non-polar and polar aprotic solvents. | The overall non-polar character of the molecule is maintained. |

Qualitative Solubility Data of Analogs

Qualitative solubility data for analogs of 2,4-dichloro-6-(chloromethyl)pyrimidine provides a valuable starting point for solvent selection in experimental solubility studies.

| Analog Compound | Solvent | Solubility |

| 2,4-Dichloro-6-methylpyrimidine | Water | Insoluble[2] |

| Chloroform | Soluble[2] | |

| Ether | Soluble[2] | |

| Ethyl Acetate | Soluble[2] | |

| Toluene | Soluble[2] | |

| DMSO | Sparingly (with heating) | |

| 6-(Chloromethyl)-2,4(1H,3H)-pyrimidinedione | Polar organic solvents | Soluble[3] |

This information suggests that 2,4-dichloro-6-(chloromethyl)pyrimidine is likely to be poorly soluble in aqueous solutions and readily soluble in common organic solvents.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, step-by-step protocol for the quantitative determination of the solubility of 2,4-dichloro-6-(chloromethyl)pyrimidine. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Rationale for Method Selection

The chosen method is the isothermal shake-flask method , which is considered the "gold standard" for solubility determination due to its simplicity and accuracy. The quantification of the dissolved compound will be performed using High-Performance Liquid Chromatography (HPLC), a widely available and sensitive analytical technique.

Experimental Workflow Diagram

Caption: Workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2,4-dichloro-6-(chloromethyl)pyrimidine into several vials.

-

Add a known volume of the selected solvent (e.g., water, ethanol, acetonitrile, etc.) to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.

-

-

Sampling:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the equilibration temperature) pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered sample with the appropriate mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop and validate an HPLC method for the quantification of 2,4-dichloro-6-(chloromethyl)pyrimidine. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the prepared sample and the calibration standards into the HPLC system.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of 2,4-dichloro-6-(chloromethyl)pyrimidine in the solvent by taking into account the dilution factor.

-

Factors Influencing Solubility

Several factors can significantly impact the solubility of 2,4-dichloro-6-(chloromethyl)pyrimidine:

-

Temperature: For most solid solutes, solubility increases with temperature. It is crucial to control the temperature during solubility experiments.

-

pH (for aqueous solutions): As a pyrimidine derivative, the nitrogen atoms in the ring can be protonated at low pH. The solubility of the resulting salt form is expected to be higher than the neutral form.

-

Solvent Polarity: The "like dissolves like" principle suggests that 2,4-dichloro-6-(chloromethyl)pyrimidine will be more soluble in less polar organic solvents.

-

Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized, high-purity sample.

Stability Considerations

The chloromethyl group in 2,4-dichloro-6-(chloromethyl)pyrimidine is a reactive functional group that can be susceptible to nucleophilic substitution. Therefore, the stability of the compound in the chosen solvent should be assessed, particularly in protic solvents like water and alcohols, where solvolysis can occur. A preliminary stability study, where the compound is incubated in the solvent over time and analyzed by HPLC for the appearance of degradation products, is recommended.

Safety and Handling

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,4-dichloro-6-(chloromethyl)pyrimidine. While direct quantitative data is currently lacking in the public domain, the information on its structural analogs, coupled with the detailed experimental protocol provided, equips researchers with the necessary tools to generate high-quality, reliable solubility data. Such data is a critical prerequisite for the successful application of this compound in drug discovery and development.

References

-

PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

- Google Patents. (2002). WO2002000628A2 - Synthesis of chlorinated pyrimidines.

-

PrepChem.com. (n.d.). Synthesis of b. 2,4-Dichloro-6-methyl-pyrimidine. Retrieved from [Link]

- Carbosynth. (n.d.). 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. Retrieved from [https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/4248504443424641313034383530/ file/104850%20-%204,6-Dichloropyrimidine%20-%20SDS.pdf)

-

PubChem. (n.d.). 2,4-Dichloro-6-methylpyrimidine. Retrieved from [Link]

-

Organic Syntheses. (1952). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

-

MDPI. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

-

Semantic Scholar. (2014). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

Sources

- 1. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 18592-13-7: 6-(Chloromethyl)-2,4(1H,3H)-pyrimidinedione [cymitquimica.com]

- 4. 5424-21-5|2,4-Dichloro-6-methylpyrimidine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide on the Stability of 2,4-Dichloro-6-(chloromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: 2,4-Dichloro-6-(chloromethyl)pyrimidine is a pivotal intermediate in the synthesis of a multitude of biologically active molecules, playing a crucial role in the landscape of drug discovery and development. Its inherent reactivity, a desirable trait for synthetic chemists, also presents significant challenges regarding its stability. Understanding the degradation profile of this compound under various stress conditions is paramount for ensuring the quality, safety, and efficacy of downstream products. This in-depth technical guide provides a comprehensive framework for assessing the stability of 2,4-Dichloro-6-(chloromethyl)pyrimidine. It delves into the anticipated degradation pathways under hydrolytic, oxidative, thermal, and photolytic stress, drawing upon established principles of organic chemistry and analogous heterocyclic systems. Furthermore, this guide outlines detailed, field-proven experimental protocols for conducting forced degradation studies and elucidating the structures of potential degradation products using state-of-the-art analytical techniques.

Introduction: The Double-Edged Sword of Reactivity

2,4-Dichloro-6-(chloromethyl)pyrimidine is a highly functionalized heterocyclic compound. The pyrimidine core, a key feature in many pharmaceuticals, is rendered exceptionally reactive by the presence of three chlorine atoms. The two chlorine atoms on the pyrimidine ring and the one in the chloromethyl group are all susceptible to nucleophilic substitution, making this molecule a versatile building block. However, this reactivity also makes the molecule prone to degradation, necessitating a thorough understanding of its stability.

This guide is structured to provide not just a theoretical overview but also practical, actionable protocols for researchers. By understanding the potential degradation pathways and having robust analytical methods in place, scientists can ensure the integrity of their starting materials and the ultimate quality of their final products.

Predicted Stability Profile and Degradation Pathways

While specific forced degradation studies on 2,4-Dichloro-6-(chloromethyl)pyrimidine are not extensively available in the public domain, we can predict its stability based on the known chemistry of its functional groups and related heterocyclic compounds. The primary sites of degradation are the three carbon-chlorine bonds.

Hydrolytic Stability

Hydrolysis is a critical degradation pathway for many pharmaceuticals and their intermediates.[1] For 2,4-Dichloro-6-(chloromethyl)pyrimidine, hydrolysis is anticipated to occur at both the chloromethyl group and the chloro-substituents on the pyrimidine ring, with the rate and products being highly dependent on the pH of the medium.

Causality behind Experimental Choices: The use of acidic, basic, and neutral conditions is essential to probe the different mechanisms of hydrolysis. Acid catalysis can protonate the nitrogen atoms of the pyrimidine ring, potentially activating the chloro-substituents towards nucleophilic attack by water. Conversely, basic conditions provide a strong nucleophile (hydroxide ion) that can directly attack the electrophilic carbon atoms.

-

Acidic Conditions (e.g., 0.1 M HCl): Under acidic conditions, the chlorine atoms on the pyrimidine ring are expected to be more labile due to protonation of the ring nitrogens, which increases the electrophilicity of the carbon atoms. The chloromethyl group may also undergo SN1-type hydrolysis.

-

Neutral Conditions (e.g., Water): In neutral water, hydrolysis is likely to be slower. The chloromethyl group, being a benzylic-like halide, is expected to be the most susceptible to hydrolysis, forming the corresponding hydroxymethyl derivative.

-

Basic Conditions (e.g., 0.1 M NaOH): Under basic conditions, direct nucleophilic aromatic substitution (SNAr) of the ring chlorines and SN2 substitution at the chloromethyl group by hydroxide ions are the expected dominant pathways.

The presence of an electron-donating nitrogen linked to C6 of a 2,4-diaminopyrimidine ring has been shown to alter the preferred site of hydrolysis.[2] While our target molecule has chloro-substituents, this highlights the influential role of substituents on the pyrimidine ring's reactivity.

Oxidative Stability

Oxidative degradation can be initiated by atmospheric oxygen, peroxides present in excipients, or other oxidizing agents.[3] The pyrimidine ring, being electron-deficient, is generally less susceptible to oxidation than electron-rich aromatic systems. However, the presence of substituents can influence its reactivity. Reactive oxygen species (ROS) are known to cause damage to pyrimidine bases in DNA.[4][5]

Causality behind Experimental Choices: The use of a common oxidizing agent like hydrogen peroxide allows for the simulation of oxidative stress that might be encountered during storage or in a formulation.

A potential site of oxidation is the pyrimidine ring itself, which could lead to ring-opening products. The chloromethyl group is less likely to be a primary site of oxidation under these conditions.

Thermal Stability

Thermal degradation is a critical parameter, especially for compounds that may be subjected to elevated temperatures during synthesis, purification, or storage. The thermal decomposition of chlorinated hydrocarbons often involves the elimination of HCl.[6][7] For 2,4-Dichloro-6-(chloromethyl)pyrimidine, thermal stress could lead to the elimination of HCl and subsequent polymerization or rearrangement reactions. The breaking of the C-N bond is a known degradation pathway for some nitrogen-containing heterocycles under thermal stress.[8]

Causality behind Experimental Choices: Exposing the solid compound to dry heat allows for the assessment of its intrinsic thermal stability in the absence of solvent effects. This is crucial for determining appropriate drying and storage conditions.

Photostability

Many organic molecules are susceptible to degradation upon exposure to light, particularly UV radiation. Halogenated pyrimidines are known to be photosensitive.[9] The energy from UV light can be sufficient to induce the homolytic cleavage of the carbon-chlorine bonds, leading to the formation of radical intermediates. These radicals can then participate in a variety of secondary reactions, including reaction with solvents or other molecules, leading to a complex mixture of degradation products.

Causality behind Experimental Choices: Following ICH guidelines for photostability testing ensures that the compound is exposed to a standardized and relevant spectrum of light, mimicking exposure to sunlight.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is the cornerstone of any degradation study.[1][10] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method would be a suitable starting point for the analysis of 2,4-Dichloro-6-(chloromethyl)pyrimidine and its potential degradation products. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a suitable buffer like phosphate or formate for MS compatibility) is a common choice.[11]

Step-by-Step Methodology:

-

Initial Method Development:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where the parent compound and potential degradation products show absorbance (e.g., 254 nm).

-

-

Forced Degradation Studies:

-

Prepare solutions of 2,4-Dichloro-6-(chloromethyl)pyrimidine in appropriate solvents (e.g., acetonitrile/water).

-

Subject the solutions to the stress conditions outlined in Table 1.

-

-

Method Optimization:

-

Analyze the stressed samples using the initial HPLC method.

-

If co-elution of the parent peak with any degradation product peaks is observed, optimize the gradient, mobile phase composition, or even the column chemistry to achieve adequate separation.

-

The goal is to have a method where all degradation products are baseline-separated from the parent compound and from each other.

-

Forced Degradation Protocols

The following are detailed protocols for conducting forced degradation studies, designed to generate a meaningful degradation profile.[12]

Table 1: Forced Degradation Experimental Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2, 4, 8, 24 hours | Hydrolysis of chloro groups, potential ring opening. |

| Base Hydrolysis | 0.1 M NaOH | Room Temp. | 30 min, 1, 2, 4 hours | Rapid hydrolysis of chloro groups. |

| Neutral Hydrolysis | Water | 60 °C | 2, 4, 8, 24 hours | Slower hydrolysis, primarily at the chloromethyl group. |

| Oxidative | 3% H₂O₂ | Room Temp. | 2, 4, 8, 24 hours | Oxidation of the pyrimidine ring. |

| Thermal | Solid sample | 80 °C | 24, 48, 72 hours | Dehydrochlorination, polymerization. |

| Photolytic | Solution in Quartz | ICH Q1B conditions | Per ICH guidelines | Formation of radical-mediated degradation products. |

Identification of Degradation Products

Once the degradation products are separated by HPLC, their structures need to be elucidated. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful approach for this.

3.3.1. LC-MS Analysis

LC-MS provides the molecular weight of the degradation products and valuable information about their fragmentation patterns.[13][14]

Step-by-Step Methodology:

-

Analyze the stressed samples using an HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or Orbitrap instrument).

-

Obtain the mass-to-charge ratio (m/z) of the parent ion for each degradation product.

-

Perform tandem MS (MS/MS) experiments to induce fragmentation of the degradation products.

-

Analyze the fragmentation patterns to deduce the structure of the degradation products. For instance, the loss of HCl or H₂O would be indicative of specific degradation pathways.

3.3.2. NMR Spectroscopy

For unambiguous structure elucidation, isolation of the degradation products followed by NMR analysis is often necessary.[15][16][17]

Step-by-Step Methodology:

-

Scale up the forced degradation reactions to generate sufficient quantities of the major degradation products.

-

Isolate the degradation products using preparative HPLC.

-

Acquire a suite of NMR spectra for each isolated product, including ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC).

-

Analyze the NMR data to determine the complete chemical structure of each degradation product.

Summary and Recommendations

The stability of 2,4-Dichloro-6-(chloromethyl)pyrimidine is a critical attribute that directly impacts its utility as a synthetic intermediate. While specific degradation data is limited, a comprehensive stability assessment can be effectively conducted by applying the principles and protocols outlined in this guide.

Key Recommendations:

-

Proactive Stability Assessment: Conduct forced degradation studies early in the development process to understand the molecule's intrinsic stability and to develop a robust stability-indicating analytical method.

-

Multi-faceted Analytical Approach: Employ a combination of HPLC for separation and LC-MS and NMR for the definitive identification of degradation products.

-

Informed by Analogy: In the absence of direct data, leverage the known chemistry of related chloropyrimidines and chloromethyl-substituted heterocycles to predict potential degradation pathways and guide the analytical strategy.

-

Proper Storage: Based on the reactive nature of the compound, it is recommended to store 2,4-Dichloro-6-(chloromethyl)pyrimidine in a cool, dry, and dark environment, preferably under an inert atmosphere, to minimize degradation.

By adhering to these principles, researchers and drug development professionals can ensure the quality and reliability of 2,4-Dichloro-6-(chloromethyl)pyrimidine, thereby contributing to the successful development of novel therapeutics.

References

-

Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

- Pandey, A., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

- Lizardo-Huerta, J. C., et al. (2019). Thermal Decomposition of Chloropicrin.

- Cadet, J., et al. (2015). DNA Base Damage by Reactive Oxygen Species, Oxidizing Agents, and UV Radiation. Cold Spring Harbor Perspectives in Biology.

-

SIELC Technologies. (2018). Separation of Pyrimidine, 2,4-dichloro-6-methyl- on Newcrom R1 HPLC column. [Link]

- Rodrigues Filho, E., Almeida, A. M. P., & Tabak, M. (2003). Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. Journal of Mass Spectrometry, 38(5), 540-547.

- Pollum, M., et al. (2022). Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State. The Journal of Physical Chemistry Letters.

- Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

- Wang, Y., et al. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Organic Letters.

- Cassera, M. B., et al. (2011).

- Akaho, E., et al. (2012). Substrate/Product-targeted NMR monitoring of pyrimidine catabolism and its inhibition by a clinical drug. PubMed.

- Fleming, A. M., et al. (2021).

- Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- Reddy, G. S., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.

- Gołdyn, P., & Jończyk, J. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC.

- Kim, S. H., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.

- Al-Hourani, B. J., et al. (2024).

- Kumar, V., et al. (2019). A Review on Forced Degradation and Its Regulatory Guidelines - A Reliable and Necessary Tool in Stability Studies and Development of. ijamscr.

- Synthesis and Photophysical Properties of Substituted Pyrimidines.

- Juan, C. A., & de Viana, M. P. (2004). The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins)

- Jiang, Y., et al. (2022).

- Singh, A., & Sharma, P. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.

- Al-Omar, M. A. (2011). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Erazua, E. A., et al. (2023).

- Bajaj, S., et al. (2003).

- Zameitat, E., et al. (2022). Degradation of Pyrimidine Nucleotides.

- Al-Abdullah, E. S., et al. (2022).

- Zhang, G., et al. (2011).

- Erazua, E. A., et al. (2023). ELECTRON WITHDRAWING GROUP EFFECT ON BIOLOGICAL ACTIVITIES OF PYRIMIDINE HYBRIDS AS POTENTIAL ANTI-MATRIX METALLOPROTEINASE-7.

- Singh, S., & Kumar, A. (2019). A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. Journal of Pharmaceutical Science and Bioscientific Research.

- Simmie, J. M., et al. (2026).

- Karampelas, T., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.

- BenchChem. (2025).

- De Abreu, R. A., et al. (2000). Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography.

- O'Donovan, C., et al. (2005). Reactive oxygen species generated by thiopurine/UVA cause irreparable transcription-blocking DNA lesions. Nucleic Acids Research.

- Teixidó, J., et al. (2001). Selective Hydrolysis of 2,4-diaminopyrimidine Systems: A Theoretical and Experimental Insight Into an Old Rule. PubMed.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.

-

Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

-

ACS Catalysis. ACS Publications. [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. DNA Base Damage by Reactive Oxygen Species, Oxidizing Agents, and UV Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ajrconline.org [ajrconline.org]

- 11. Pyrimidine, 2,4-dichloro-6-methyl- | SIELC Technologies [sielc.com]

- 12. ijamscr.com [ijamscr.com]

- 13. Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. article.sapub.org [article.sapub.org]

- 15. Substrate/Product-targeted NMR monitoring of pyrimidine catabolism and its inhibition by a clinical drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

The Bioactive Potential of 2,4-Dichloro-6-(chloromethyl)pyrimidine Derivatives: A Technical Guide for Drug Discovery

For Immediate Release

A Deep Dive into a Versatile Scaffold for Novel Therapeutics

The pyrimidine core, a fundamental heterocyclic structure, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among the vast array of pyrimidine-based scaffolds, 2,4-Dichloro-6-(chloromethyl)pyrimidine stands out as a highly reactive and versatile starting material for the synthesis of a diverse range of potentially bioactive molecules. This technical guide provides an in-depth exploration of the known and potential biological activities of derivatives stemming from this core, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development.

The 2,4-Dichloro-6-(chloromethyl)pyrimidine Core: A Hub of Reactivity and Potential

The 2,4-Dichloro-6-(chloromethyl)pyrimidine scaffold is characterized by three distinct reactive sites: the chlorine atoms at the C2 and C4 positions and the chloromethyl group at the C6 position. This trifecta of reactivity allows for sequential and selective modifications, enabling the generation of a vast chemical space of derivatives with diverse functionalities. The electrophilic nature of the carbon atoms attached to the chlorine atoms makes them susceptible to nucleophilic substitution, providing a straightforward avenue for introducing various substituents and building molecular complexity.

Anticancer Activities: Targeting the Engines of Malignancy

The pyrimidine scaffold is a well-established pharmacophore in oncology, with drugs like 5-fluorouracil being mainstays in cancer chemotherapy for decades[1]. Derivatives of dichloropyrimidines have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Kinase Inhibition: A Promising Avenue for Targeted Therapy

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers[2]. The pyrimidine core serves as an excellent scaffold for designing kinase inhibitors.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Studies on 2,4-dichloro-6-methylpyrimidine derivatives have demonstrated their potential as selective inhibitors of EGFR, including mutant forms that confer resistance to existing therapies. For instance, a series of these derivatives showed strong antiproliferative activity against H1975 non-small cell lung cancer cells, which harbor the T790M resistance mutation[3]. One promising compound, L-18, exhibited an IC50 value of 0.65 µM against H1975 cells and induced apoptosis and cell cycle arrest[3]. This highlights the potential of dichloropyrimidine derivatives in overcoming drug resistance in cancer.

-

PIM-1 Kinase Inhibition: Pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from pyrimidine precursors, have been identified as potent inhibitors of PIM-1 kinase, a proto-oncogene frequently overexpressed in various cancers. Certain derivatives have shown remarkable cytotoxicity against MCF-7 and HepG2 cancer cell lines with IC50 values in the low micromolar and even nanomolar range[4].

-

Other Kinase Targets: The versatility of the dichloropyrimidine scaffold allows for its adaptation to target a wide range of kinases. For example, 2,4-disubstituted pyrimidines have been developed as potent inhibitors of KDR kinase (VEGFR-2), a key regulator of angiogenesis[5].

Table 1: Anticancer Activity of Selected Dichloropyrimidine Derivatives

| Compound/Derivative Class | Target | Cancer Cell Line | IC50 Value | Reference |

| 2,4-dichloro-6-methylpyrimidine derivative (L-18) | EGFRT790M/L858R | H1975 | 0.65 µM | [3] |

| Pyrido[2,3-d]pyrimidine derivative (Compound 4) | PIM-1 Kinase | MCF-7 | 0.57 µM | [4] |

| 2,4-disubstituted pyrimidine derivative (2d) | KDR (VEGFR-2) | - | 6 nM | [5] |

Workflow for Evaluating Anticancer Activity:

Figure 2: A standard workflow for evaluating the in vitro antiviral activity of a compound.

Synthesis Strategies: Building a Library of Derivatives

The versatility of 2,4-dichloro-6-(chloromethyl)pyrimidine lies in the differential reactivity of its chloro-substituents. The chlorine atoms on the pyrimidine ring are generally more susceptible to nucleophilic substitution than the chlorine in the chloromethyl group, allowing for a degree of controlled, stepwise modification.

General Synthetic Scheme:

Figure 3: A simplified representation of synthetic pathways from the core compound.

Future Directions and Conclusion

The 2,4-dichloro-6-(chloromethyl)pyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. While research on derivatives of the closely related 2,4-dichloro-6-methylpyrimidine has shown significant potential, particularly in the realm of anticancer kinase inhibitors, the full therapeutic landscape of derivatives from the chloromethyl core remains largely unexplored in publicly available literature.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of compounds derived from 2,4-dichloro-6-(chloromethyl)pyrimidine. This will enable the elucidation of detailed structure-activity relationships and the identification of lead compounds with potent and selective activity against various therapeutic targets. The exploration of this versatile scaffold holds the potential to deliver the next generation of innovative medicines for a multitude of diseases.

References

-

Pharmaffiliates. 4,6-Dichloro-2-(trichloromethyl)pyrimidine. [Link]

-

PubChem. 2,4-Dichloro-6-methylpyrimidine. [Link]

- Bhuva, V. V., et al. (n.d.). Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine.

- Al-Masoudi, N. A., et al. (2015). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE.

-

Sun, L., et al. (2003). 2,4-disubstituted Pyrimidines: A Novel Class of KDR Kinase Inhibitors. PubMed. [Link]

-

Li, L., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. PubMed. [Link]

-

Iacob, A. A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

-

Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

-

Nafie, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PubMed Central. [Link]

-

El-Seedi, H. R., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed. [Link]

-

Wolska, N., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. [Link]

-

El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

-

Cirigliano, A., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. MDPI. [Link]

-

Sanghvi, Y. S., et al. (1989). Antitumor and antiviral activity of synthetic alpha- and beta-ribonucleosides of certain substituted pyrimido[5,4-d]pyrimidines. PubMed. [Link]

-

Gucko, S., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

- Gangjee, A., et al. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors.

-

Shablykin, O., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed Central. [Link]

-

Wolska, N., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]

A Guide to the Spectroscopic Characterization of 2,4-Dichloro-6-(chloromethyl)pyrimidine

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 2,4-dichloro-6-(chloromethyl)pyrimidine, a key heterocyclic intermediate in the development of novel therapeutic agents. As a highly functionalized pyrimidine, this compound serves as a versatile scaffold for introducing diverse chemical moieties in drug discovery programs.[1][2] Precise structural confirmation through spectroscopic methods is paramount for ensuring the integrity of subsequent synthetic steps and the validity of structure-activity relationship (SAR) studies.

Molecular Structure and Spectroscopic Implications

The structure of 2,4-dichloro-6-(chloromethyl)pyrimidine presents distinct features that will govern its spectroscopic output. The pyrimidine core, an electron-deficient aromatic system, is substituted with two chlorine atoms at positions 2 and 4, a chloromethyl group at position 6, and a lone aromatic proton at position 5. Each of these components will give rise to characteristic signals in the various spectroscopic techniques employed for its analysis.

Caption: Molecular structure of 2,4-dichloro-6-(chloromethyl)pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2,4-dichloro-6-(chloromethyl)pyrimidine, both ¹H and ¹³C NMR will provide unambiguous evidence for its formation.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally preferred for its simplicity, but DMSO-d₆ may be required for less soluble compounds.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Use a standard pulse program for proton NMR.

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 200 ppm.

-

A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectrum: Predicted Chemical Shifts

The ¹H NMR spectrum is expected to be simple, showing two distinct singlets. The prediction is based on the known spectrum of 2,4-dichloro-6-methylpyrimidine and the anticipated electronic effects of the additional chlorine atom.

| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~7.6 | Singlet | 1H | C5-H | The lone aromatic proton on the electron-deficient pyrimidine ring. |

| 2 | ~4.8 | Singlet | 2H | -CH₂Cl | The methylene protons are deshielded by the adjacent chlorine atom and the pyrimidine ring. |

Expert Insights: The chemical shift of the chloromethyl protons (-CH₂Cl) is predicted to be significantly downfield from the methyl protons (-CH₃) of the analog, 2,4-dichloro-6-methylpyrimidine, which appear around 2.6 ppm.[3] The strong electron-withdrawing effect of the chlorine atom on the methyl group is responsible for this pronounced deshielding. This prediction is supported by data from similar structures, such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, where the -CH₂Cl protons are observed at 4.57 ppm.[4] The aromatic proton at C5 is expected to be a sharp singlet, as there are no adjacent protons to cause splitting.

¹³C NMR Spectrum: Predicted Chemical Shifts

The proton-decoupled ¹³C NMR spectrum is expected to show four signals corresponding to the five carbon atoms in the molecule, with two carbons being chemically equivalent or having very similar chemical shifts.

| Carbon | Predicted δ (ppm) | Assignment | Rationale |

| C1 | ~170 | C6 | Aromatic carbon attached to the chloromethyl group. |

| C2 | ~165 | C2/C4 | Aromatic carbons attached to chlorine atoms. These may be resolved as two distinct peaks. |

| C3 | ~120 | C5 | Aromatic carbon attached to the hydrogen atom. |

| C4 | ~45 | -CH₂Cl | Aliphatic carbon of the chloromethyl group, significantly deshielded by the attached chlorine. |

Expert Insights: The carbons directly attached to the electronegative nitrogen and chlorine atoms (C2, C4, C6) will be the most deshielded and appear furthest downfield.[5] The carbon of the chloromethyl group is expected to be in the aliphatic region but shifted downfield due to the attached chlorine. For comparison, the methyl carbon in 2,4-dichloro-6-methylpyrimidine appears around 25 ppm.[3]

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For chlorinated compounds, the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a powerful diagnostic tool.

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a standard method for this type of molecule and is likely to produce a rich fragmentation pattern. Electrospray Ionization (ESI) may also be used, especially for high-resolution mass spectrometry (HRMS).

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is suitable for a volatile compound like this. For accurate mass measurements, ESI coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended.

-

Data Acquisition: Acquire a full scan spectrum over a mass range of m/z 50-300.

Predicted Mass Spectrum

2,4-dichloro-6-(chloromethyl)pyrimidine has a molecular formula of C₅H₃Cl₃N₂. The presence of three chlorine atoms will result in a characteristic isotopic cluster for the molecular ion peak.

Molecular Ion (M⁺): The calculated monoisotopic mass is 195.936 g/mol . The molecular ion region will show a cluster of peaks due to the isotopes of chlorine:

-

M⁺ (³⁵Cl₃): m/z 196 (most abundant)

-

M⁺+2 (³⁵Cl₂³⁷Cl): m/z 198

-

M⁺+4 (³⁵Cl³⁷Cl₂): m/z 200

-

M⁺+6 (³⁷Cl₃): m/z 202

The relative intensities of these peaks will be approximately 100:98:32:3, which is a definitive signature for a molecule containing three chlorine atoms.

Key Fragmentation Pathways: The molecule is expected to fragment in a predictable manner under EI conditions.

Caption: Predicted major fragmentation pathways for 2,4-dichloro-6-(chloromethyl)pyrimidine.

Expert Insights: The most likely initial fragmentation steps involve the loss of a chlorine radical (- Cl˙) to give a fragment around m/z 161, or the loss of the chloromethyl radical (- ˙CH₂Cl) to yield a fragment around m/z 147. Subsequent losses of small neutral molecules like HCN are also common for nitrogen-containing heterocycles.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Weak-Medium |

| 1600-1450 | C=C and C=N stretching (pyrimidine ring) | Medium-Strong |

| 1400-1000 | In-plane ring vibrations | Medium-Strong |

| 850-750 | C-Cl stretch (aryl chloride) | Strong |

| 750-650 | C-Cl stretch (alkyl chloride) | Strong |

Expert Insights: The IR spectrum will be dominated by vibrations of the pyrimidine ring and the carbon-chlorine bonds.[6] The presence of two distinct C-Cl stretching regions (one for the aryl chlorides and one for the alkyl chloride) can be a key diagnostic feature. The absence of significant absorptions in the O-H, N-H, or C≡N regions can quickly confirm the purity of the sample from common starting materials or byproducts.

Integrated Spectroscopic Analysis Workflow

A logical workflow is essential for the unambiguous structural confirmation of a synthesized compound like 2,4-dichloro-6-(chloromethyl)pyrimidine.

Caption: Logical workflow for the structural confirmation of 2,4-dichloro-6-(chloromethyl)pyrimidine.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of 2,4-dichloro-6-(chloromethyl)pyrimidine. By leveraging data from the close analog, 2,4-dichloro-6-methylpyrimidine, and fundamental spectroscopic principles, we have outlined the expected key features in ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. The predicted data, including the downfield shift of the chloromethyl protons in ¹H NMR, the characteristic isotopic cluster of three chlorine atoms in the mass spectrum, and the distinct C-Cl stretching bands in the IR spectrum, collectively form a unique spectroscopic signature. This guide is intended to empower researchers in drug discovery and medicinal chemistry to confidently identify and characterize this valuable synthetic intermediate, ensuring the quality and integrity of their scientific endeavors.

References

-

PubChem. 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2,4-Dichloropyrimidine. National Center for Biotechnology Information. Available from: [Link]

-

U.S. Environmental Protection Agency (EPA). 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)-. Substance Registry Services. Available from: [Link]

-

PubChem. 2,4-Dichloro-6-methylpyrimidine. National Center for Biotechnology Information. Available from: [Link]

- Zhu, X. M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 525-528.

-

Moskvina, V. S., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. Available from: [Link]

- Srivastava, S. L., & Goel, R. K. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 27(3), 433-441.

- Lozano, O., & Jones, P. G. (2011). 1,6-Bis(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2277.

- Trujillo-Lagunas, M. L., et al. (2019). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Synthesis, 51(15), 2955-2964.

Sources

- 1. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]

- 3. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

Methodological & Application

Application Notes & Protocols: Regioselective Buchwald-Hartwig Amination of 2,4-Dichloro-6-(chloromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the palladium-catalyzed Buchwald-Hartwig amination of 2,4-dichloro-6-(chloromethyl)pyrimidine. This trifunctional substrate presents a significant challenge in regioselectivity, with three potential sites for nucleophilic attack. These application notes detail a robust protocol for achieving highly selective monoamination at the C4 position, a critical transformation for the synthesis of advanced intermediates in pharmaceutical and agrochemical research. We will explore the mechanistic underpinnings of this selectivity, provide a detailed step-by-step experimental protocol, and discuss potential side reactions and troubleshooting strategies.

Introduction: The Synthetic Challenge and Opportunity

The 2,4-dichloro-6-(chloromethyl)pyrimidine scaffold is a valuable building block in medicinal chemistry, offering multiple points for diversification. The pyrimidine core is a prevalent motif in a vast array of bioactive molecules.[1] The Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, provides a powerful tool for derivatizing such scaffolds under relatively mild conditions.[2][3] However, the substrate's inherent reactivity profile, featuring two distinct chloro substituents on the electron-deficient pyrimidine ring (C2 and C4) and a reactive chloromethyl group at C6, necessitates precise control to achieve the desired regiochemical outcome.

Typically, in nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidines, the C4 position is more electrophilic and thus more reactive than the C2 position.[4] This intrinsic preference can be leveraged and enhanced under palladium-catalyzed conditions to achieve high selectivity. This guide focuses on a protocol designed to favor C4 amination, preserving the C2-chloro and C6-chloromethyl functionalities for subsequent orthogonal transformations.

Mechanistic Rationale for C4 Regioselectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple.[5] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

The observed regioselectivity for the C4 position in the amination of 2,4-dichloropyrimidines is governed by a combination of electronic and steric factors:

-

Electronic Effects: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, making the chlorine-bearing carbons (C2, C4, and C6) electrophilic. Computational and experimental studies have shown that the C4 position is generally more electron-deficient than the C2 position, making it more susceptible to initial oxidative addition by the electron-rich Pd(0) catalyst.[4][6]

-

Steric Hindrance: The C2 position is flanked by two ring nitrogens, creating a more sterically congested environment compared to the C4 position. This steric hindrance can disfavor the approach of the bulky Pd(0)-ligand complex to the C2-Cl bond.

While the chloromethyl group at C6 is a reactive electrophile, its reactivity is primarily geared towards SN2-type reactions. The Buchwald-Hartwig reaction is specifically designed for the activation of C(sp²)-X bonds (like the C-Cl bonds on the pyrimidine ring) and is generally not effective for C(sp³)-X bonds under the same conditions. Therefore, with a carefully chosen catalyst system and reaction conditions, amination can be directed selectively to the aromatic ring.

Experimental Protocol: Selective C4 Amination

This protocol is designed as a robust starting point for the selective monoamination of 2,4-dichloro-6-(chloromethyl)pyrimidine with a generic secondary amine. Optimization may be required for specific amine coupling partners.

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Notes |

| 2,4-Dichloro-6-(chloromethyl)pyrimidine | >98% purity | Store under inert atmosphere, away from moisture. |

| Amine (e.g., Morpholine) | Anhydrous | Use a freshly opened bottle or distill/dry prior to use. |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | |

| Xantphos | >98% purity | Air-stable, but should be handled under inert gas. |

| Sodium tert-butoxide (NaOtBu) | >98% purity | Highly hygroscopic; handle in a glovebox. |

| Toluene | Anhydrous, degassed | Use a solvent from a purification system or dry over Na/benzophenone. |

| Schlenk flask or reaction vial | Flame-dried | |

| Magnetic stirrer and hotplate | ||

| Inert gas supply (Argon or Nitrogen) | High purity | |

| Standard glassware for workup | ||

| Silica gel for chromatography | 230-400 mesh |

Step-by-Step Procedure

Strict adherence to anhydrous and oxygen-free conditions is critical for the success of this reaction.

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Palladium(II) acetate (1-2 mol%) and Xantphos (1.5-3 mol%).

-

Add 2,4-dichloro-6-(chloromethyl)pyrimidine (1.0 equiv).

-

Add the secondary amine (1.1-1.2 equiv).

-

Add anhydrous, degassed toluene to achieve a substrate concentration of approximately 0.1-0.2 M.

-

-

Reagent Addition:

-

In a glovebox, weigh sodium tert-butoxide (1.4-1.5 equiv) into a separate vial.

-

With vigorous stirring of the reaction mixture, add the NaOtBu in one portion.

-

Seal the Schlenk flask and ensure a positive pressure of inert gas.

-

-

Reaction Execution:

-

Immerse the flask in a preheated oil bath at 80-100 °C.

-

Stir the reaction mixture vigorously for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS.

-

-

Reaction Monitoring:

-

To monitor, carefully take a small aliquot from the reaction mixture under a positive flow of inert gas.

-

Quench the aliquot with a small amount of water and extract with ethyl acetate.

-

Analyze the organic layer by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS to determine the consumption of the starting material and the formation of the product.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired C4-aminated product.

-

Visual Workflow

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

Application Notes and Protocols for the Purification of 2,4-Dichloro-6-(chloromethyl)pyrimidine Derivatives

Introduction: The Critical Role of Purity for a Privileged Scaffold

Derivatives of 2,4-dichloro-6-(chloromethyl)pyrimidine represent a class of highly valuable intermediates in contemporary drug discovery and development. The pyrimidine core is a well-established "privileged structure," capable of interacting with a multitude of biological targets, which has led to its incorporation into a wide range of therapeutics, including anticancer and antimicrobial agents.[1][2] The dichloro substitutions at the 2- and 4-positions, coupled with the reactive chloromethyl group at the 6-position, provide three orthogonal points for synthetic elaboration, enabling the construction of diverse and complex molecular architectures.

However, the very reactivity that makes these compounds synthetically useful also presents significant challenges in their purification. The purity of the starting material is paramount, as impurities can lead to unwanted side reactions, complicate downstream processing, and introduce potentially toxic byproducts into the final active pharmaceutical ingredient (API). This guide provides a detailed overview of robust purification techniques for 2,4-dichloro-6-(chloromethyl)pyrimidine and its derivatives, with a focus on methods that ensure high purity while maintaining the integrity of this reactive scaffold.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The choice of an optimal purification strategy is intrinsically linked to the nature of the impurities present in the crude product. The synthesis of 2,4-dichloro-6-(chloromethyl)pyrimidine derivatives often involves potent chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][4] Consequently, the primary impurities typically include:

-

Residual Chlorinating Agents: Excess POCl₃ or SOCl₂.

-

Hydrolysis Products: Reaction of the chlorinating agents with trace moisture can generate highly acidic byproducts such as phosphoric acid and hydrochloric acid.

-

Over-chlorinated or Under-chlorinated Species: Variations in reaction conditions can lead to the formation of pyrimidine derivatives with incorrect degrees of chlorination.

-

Starting Material: Unreacted hydroxypyrimidine precursors.

-

Solvent Adducts and Side-Reaction Products: Depending on the reaction conditions and the specific substrate.

The presence of these impurities necessitates a multi-step purification approach to achieve the high degree of purity required for pharmaceutical applications.

Purification Workflow: A Strategic Approach

A logical and systematic workflow is essential for the efficient and effective purification of 2,4-dichloro-6-(chloromethyl)pyrimidine derivatives. The following diagram illustrates a typical decision-making process for purifying these compounds.

Caption: A generalized workflow for the purification of 2,4-dichloro-6-(chloromethyl)pyrimidine derivatives.

Experimental Protocols

Protocol 1: Quenching and Extractive Workup

Rationale: This initial and critical step aims to neutralize acidic byproducts and remove water-soluble impurities. The use of phosphorus oxychloride in the synthesis necessitates a carefully controlled quenching procedure to avoid runaway exothermic reactions that can occur from the delayed hydrolysis of POCl₃.[5][6] Quenching with an alcohol, such as ethanol, is often safer than quenching with water, as it proceeds more smoothly.[7] A subsequent aqueous workup with a mild base like sodium bicarbonate will neutralize any remaining acids, and extraction into an organic solvent will isolate the desired product.

Materials:

-

Crude reaction mixture containing 2,4-dichloro-6-(chloromethyl)pyrimidine.

-

Ethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Cool the crude reaction mixture in an ice bath.

-

Slowly and carefully add ethanol to the stirred reaction mixture to quench any unreacted phosphorus oxychloride. Caution: This process can be exothermic. Monitor the temperature and control the rate of addition to maintain a safe temperature.

-

Once the quenching is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol and any volatile byproducts.

-

Dissolve the residue in ethyl acetate.

-

Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with:

-

Saturated aqueous NaHCO₃ solution (to neutralize acidic impurities).

-

Water.

-

Brine (to aid in the separation of the aqueous and organic layers).

-

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

Rationale: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For 2,4-dichloro-6-(chloromethyl)pyrimidine derivatives, which are typically of moderate polarity, silica gel is an effective stationary phase. A solvent system of ethyl acetate and a non-polar solvent like hexane allows for the fine-tuning of the elution conditions to achieve optimal separation of the desired product from closely related impurities.[8][9][10]

Materials:

-

Crude 2,4-dichloro-6-(chloromethyl)pyrimidine derivative from Protocol 1.

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Glass chromatography column

-

Collection tubes

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Solvent System Selection: Determine an appropriate eluent system by TLC analysis of the crude product. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.[11]

-